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Compound of Interest

Compound Name: gelucire 44-14

Cat. No.: B1167122 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gelucire 44/14 against other grades of Gelucire

for the enhancement of drug solubility. The information presented is supported by experimental

data to aid in the selection of the most suitable excipient for your formulation needs.

Introduction to Gelucires
Gelucires are a versatile family of lipid-based excipients derived from mixtures of mono-, di-,

and triglycerides with polyethylene glycol (PEG) esters of fatty acids.[1][2] These excipients are

characterized by two numbers: the first indicating the melting point and the second

representing the Hydrophilic-Lipophilic Balance (HLB) value.[1] The wide range of melting

points (33°C to 65°C) and HLB values (1 to 18) allows for their use in various applications,

including solubility and bioavailability enhancement, and as sustained-release matrices.[2][3]

Gelucires with high HLB values are generally used for immediate-release formulations to

enhance solubility, while those with low HLB values are employed for sustained-release

applications.[1]

Physicochemical Properties of Selected Gelucire
Grades
A clear understanding of the physicochemical properties of different Gelucire grades is crucial

for formulation development. The following table summarizes the key properties of Gelucire
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44/14 and other commonly used grades.
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Gelucire Grade
Composition
Highlights

Melting Point
(°C)

HLB Value

Key
Characteristic
s &
Applications
for Solubility
Enhancement

Gelucire 44/14
Lauroyl polyoxyl-

32 glycerides
44 14

A non-ionic,

water-dispersible

surfactant that

self-emulsifies in

aqueous media

to form a fine

dispersion.[4]

Widely used for

solubility and

bioavailability

enhancement of

poorly soluble

drugs.[5]

Gelucire 50/13

Stearoyl

macrogol-32

glycerides

50 13

A non-ionic,

water-dispersible

surfactant

composed of

PEG-esters and

a small glyceride

fraction. Also

used to enhance

solubility and

wettability.[1]

Gelucire 48/16 PEG-32 stearate 48 16 A water-soluble

surfactant with a

high HLB value,

effective in

forming micelles

to encapsulate
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hydrophobic

drugs.[6]

Gelucire 43/01 Hard fat 43 1

A hydrophobic

lipid primarily

used in

sustained-

release

formulations.[1]

Can be blended

with hydrophilic

grades to

modulate drug

release.

Comparative Performance in Solubility
Enhancement
The selection of a specific Gelucire grade significantly impacts the solubility and dissolution

rate of poorly soluble drugs. Below is a summary of comparative studies.

Gelucire 44/14 vs. Gelucire 50/13
Comparative studies have shown varied results depending on the active pharmaceutical

ingredient (API).

Aceclofenac: In a study comparing various semi-solid matrix bases, Gelucire 44/14

demonstrated a superior dissolution rate for aceclofenac compared to Gelucire 50/13, with

the following rank order of decreasing dissolution rate: Gelucire 44/14 > Gelucire 33/10 >

PEG 4000 > PEG 6000 > Poloxamer 188 > Gelucire 50/13.[7]

Carvedilol: Conversely, solid dispersions of carvedilol prepared with Gelucire 50/13 exhibited

a better overall dissolution profile compared to those containing Gelucire 44/14.[8]

Berberine Hydrochloride: For berberine hydrochloride, solid dispersions using Gelucire 50/13

showed greater solubility enhancement compared to Gelucire 44/14.[9]
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Eplerenone: Both Gelucire 44/14 and 50/13 were effective in enhancing the solubility of

eplerenone, a BCS class II drug.[10]

Gelucire 44/14 vs. Gelucire 48/16
Anacetrapib: In a study on the lipophilic BCS class IV drug anacetrapib, amorphous solid

dispersions formulated with Gelucire 44/14 and Gelucire 48/16 demonstrated the highest

drug solubilization, enhancing solubility by 30-50 times compared to a traditional amorphous

solid dispersion without a surfactant.[11]

Indomethacin: The solubility enhancement of indomethacin was more pronounced with

Gelucire 48/16 aqueous solutions compared to Gelucire 44/14 or Gelucire 50/13, which is

attributed to the higher HLB value of Gelucire 48/16.[6]

Gelucire 44/14 vs. Hydrophobic Gelucires
Metoprolol Succinate: In a study on floating sustained-release matrices, Gelucire 43/01

(hydrophobic) was used as a carrier to sustain drug release, while Gelucire 44/14

(hydrophilic) acted as a release enhancer. This demonstrates the potential for blending

different Gelucire grades to achieve desired release profiles.[12]

Quantitative Data Summary
The following table presents a summary of quantitative data from various studies, highlighting

the fold increase in solubility or dissolution enhancement achieved with different Gelucire

grades.
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Drug
Gelucire
Grade(s)
Compared

Method of
Formulation

Key Finding

Fold
Solubility/Di
ssolution
Increase

Reference

Piroxicam

Gelucire

44/14 &

Labrasol

Semi-solid

dispersion

Gelucire

44/14 at 15%

w/v in water

increased

solubility

significantly.

20-fold

increase in

solubility

[5]

Carvedilol

Gelucire

44/14 vs.

Gelucire

50/13

Solid

Dispersion

(Fusion-

solvent)

Gelucire

50/13 (1:1.75

ratio) showed

a 5-fold

increase in

drug release

compared to

pure drug.

Gelucire

44/14 (1:2

ratio) showed

a 2.1-fold

increase.

2.1 to 5-fold

increase in

dissolution
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Tiaprofenic

Acid

Gelucire

44/14 vs.

PEGs

Solid

Dispersion

Gelucire

44/14

dispersion

showed 98%

drug

dissolution in

3 hours,

compared to

less than

21% for

PEGs and

53% for the

pure drug.

Approx. 1.9-

fold increase

over pure

drug

[13]

Anacetrapib

Gelucire

44/14, 48/16,

50/13

Amorphous

Solid

Dispersion

(HME)

Gelucire

44/14 and

48/16

enhanced

solubility by

30-50x.

30-50-fold

increase in

solubility

[11]

Berberine

HCl

Gelucire

44/14 vs.

Gelucire

50/13

Solid

Dispersion

(Fusion)

Gelucire

50/13 (1:2

ratio) resulted

in a 4-fold

increase in

solubility.

Up to 4-fold

increase in

solubility

[9]

Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The

following sections outline standardized protocols for key experiments in the evaluation of

Gelucire-based formulations.

Preparation of Solid Dispersions
1. Fusion Method (Melt Method)
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This method is suitable for thermally stable drugs and carriers.

Principle: The drug and carrier are melted together to form a homogenous mixture, which is

then cooled and solidified.

Protocol:

Accurately weigh the drug and Gelucire in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).

Combine the materials in a suitable vessel (e.g., porcelain dish).

Heat the mixture on a hot plate or in a water bath to a temperature approximately 10-20°C

above the melting point of the Gelucire grade being used, with continuous stirring until a

clear, homogenous melt is obtained.

Rapidly cool the molten mixture by placing the vessel on an ice bath to ensure rapid

solidification and prevent drug crystallization.

Pulverize the solidified mass using a mortar and pestle.

Sieve the resulting powder to obtain a uniform particle size and store in a desiccator.

2. Solvent Evaporation Method

This method is advantageous for thermolabile drugs.

Principle: The drug and carrier are dissolved in a common volatile solvent, which is then

evaporated to leave a solid dispersion.

Protocol:

Accurately weigh the drug and Gelucire in the desired ratio.

Dissolve both the drug and Gelucire in a suitable common volatile solvent (e.g., ethanol,

methanol, dichloromethane, or a mixture thereof) in a beaker with stirring.

Continue stirring until a clear solution is formed.
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Evaporate the solvent using a rotary evaporator or by heating on a water bath at a

controlled temperature (typically 40-60°C).

Dry the resulting solid film or mass in a vacuum oven at a suitable temperature to remove

any residual solvent.

Pulverize, sieve, and store the solid dispersion as described for the fusion method.[14]

Phase Solubility Studies
Principle: To determine the effect of the carrier concentration on the drug's solubility and to

establish the stoichiometry of the drug-carrier complex.

Protocol:

Prepare a series of aqueous solutions with increasing concentrations of the Gelucire

grade (e.g., 0% to 20% w/v) in a suitable buffer (e.g., pH 1.2, 4.5, 6.8) or purified water.

Add an excess amount of the drug to each solution in sealed vials.

Equilibrate the vials by shaking in a thermostatically controlled water bath at a specific

temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours)

until equilibrium is reached.

After equilibration, centrifuge the samples to separate the undissolved drug.

Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm).

Analyze the concentration of the dissolved drug in the filtrate using a validated analytical

method such as UV-Vis spectrophotometry or HPLC.

Plot the solubility of the drug against the concentration of the Gelucire to determine the

phase solubility diagram.

In Vitro Dissolution Testing
Principle: To evaluate the rate and extent of drug release from the prepared formulations in a

simulated gastrointestinal fluid.
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Protocol (based on USP Apparatus 2 - Paddle Method):

Dissolution Medium: Prepare 900 mL of a suitable dissolution medium (e.g., simulated

gastric fluid pH 1.2, acetate buffer pH 4.5, or phosphate buffer pH 6.8). Deaerate the

medium before use.

Apparatus Setup: Set up a USP Apparatus 2 (paddle) dissolution tester. Maintain the

temperature of the dissolution medium at 37 ± 0.5°C. Set the paddle speed to a specified

rate (e.g., 50 or 100 rpm).

Sample Introduction: Introduce a weighed quantity of the solid dispersion (equivalent to a

specific dose of the drug) into each dissolution vessel.

Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time

intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

Sample Replacement: Immediately replace the withdrawn volume with an equal volume of

fresh, pre-warmed dissolution medium.

Sample Analysis: Filter the collected samples and analyze the drug concentration using a

validated analytical method.

Data Analysis: Calculate the cumulative percentage of drug released at each time point

and plot the dissolution profile (percentage of drug released versus time).

Mechanism of Solubility Enhancement
The primary mechanisms by which Gelucires, particularly hydrophilic grades like Gelucire

44/14, enhance the solubility of poorly water-soluble drugs include:

Improved Wettability: The surfactant properties of Gelucire reduce the interfacial tension

between the drug particles and the dissolution medium, leading to improved wetting.

Micellar Solubilization: Above their critical micelle concentration (CMC), Gelucires form

micelles in aqueous media, which can encapsulate the hydrophobic drug molecules in their

core, thereby increasing their apparent solubility.[13]
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Formation of Amorphous Solid Dispersions: The carrier can prevent the drug from

crystallizing, maintaining it in a higher-energy amorphous state, which has greater solubility

and a faster dissolution rate.[13]

Self-Emulsification: Gelucire 44/14 is a self-emulsifying excipient that spontaneously forms a

fine oil-in-water emulsion or microemulsion upon contact with aqueous fluids, dispersing the

drug in fine droplets with a large surface area for dissolution and absorption.[4]

Visualizing the Mechanisms and Workflows
The following diagrams illustrate the key processes involved in solubility enhancement using

Gelucire and a typical experimental workflow.
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Caption: Mechanism of solubility enhancement by Gelucire 44/14.
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Caption: Experimental workflow for comparing Gelucire grades.

Conclusion
Gelucire 44/14 is a highly effective and widely utilized excipient for enhancing the solubility and

dissolution of poorly water-soluble drugs due to its self-emulsifying properties and high HLB

value. However, the optimal choice of Gelucire grade is drug-dependent. Comparative studies

show that while Gelucire 44/14 is superior for some APIs like aceclofenac, other grades such

as Gelucire 50/13 or the higher HLB Gelucire 48/16 may offer better performance for other

drugs like carvedilol and indomethacin, respectively. Therefore, it is essential for formulation

scientists to conduct comparative studies, such as those outlined in this guide, to select the

most appropriate Gelucire grade to achieve the desired drug delivery profile. The ability to form

amorphous solid dispersions and the potential for creating blends of different Gelucire grades

further expand their utility in modern drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1167122?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

